2,7-Diaminoanthraquinone

Übersicht

Beschreibung

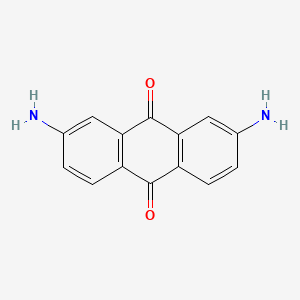

2,7-Diaminoanthrachinon ist eine organische Verbindung, die zur Anthrachinon-Familie gehört. Anthrachinone sind bekannt für ihre leuchtenden Farben und werden oft als Farbstoffe verwendet. Insbesondere 2,7-Diaminoanthrachinon hat zwei Aminogruppen, die an die Anthrachinonstruktur gebunden sind, was seine chemischen Eigenschaften und Anwendungen erheblich beeinflusst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,7-Diaminoanthrachinon beinhaltet typischerweise die Nitrierung von Anthrachinon, gefolgt von einer Reduktion. Der Nitrierungsprozess führt zu Nitro-Gruppen an den Positionen 2 und 7 des Anthrachinon-Moleküls. Dieser Schritt wird von einer Reduktionsstufe gefolgt, bei der die Nitro-Gruppen in Amino-Gruppen umgewandelt werden, was zu 2,7-Diaminoanthrachinon führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2,7-Diaminoanthrachinon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionstemperaturen sind gängige Praktiken, um die Effizienz des Produktionsprozesses zu verbessern .

Analyse Chemischer Reaktionen

Condensation Reactions with Aldehydes

2,7-DAAQ undergoes condensation with aldehydes to form fused heterocyclic systems. For example:

-

Reaction with hexanal in polyethylene glycol (PEG-400) solvent and protic acid catalyst (PTA) at 80°C yields anthraimidazolediones via a C–C bond-forming cascade (Fig. 1a).

-

Under nitrogen, this reaction diverges to produce 2,3-dipentylnaphtho[2,3-f]quinoxaline-7,12(1H,4H)-dione via 6π electrocyclization and proton shifts (Fig. 1b) .

Key Data:

| Aldehyde | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Hexanal | PTA | PEG-400, 80°C, aerobic | Anthraimidazoledione | 75–97% |

| Hexanal | PTA | PEG-400, 80°C, N₂ | Naphthoquinoxalinedione | ~33% |

Bromination and Halogenation

Electrophilic bromination occurs selectively at the 4- and 8-positions of 2,7-DAAQ derivatives. For instance:

-

Bromination with N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine atoms, enabling further functionalization (e.g., Sonogashira coupling) .

Mechanistic Insight:

-

The amino groups at positions 2 and 7 direct bromination to the para positions (4 and 8) due to their electron-donating nature .

Sonogashira Coupling and Cross-Coupling Reactions

The brominated derivatives of 2,7-DAAQ participate in Pd-catalyzed cross-coupling reactions :

-

Sonogashira coupling with iodobenzene and Pd(PPh₃)₂Cl₂ in THF/triethylamine yields π-extended anthraquinone-acetylene hybrids (Fig. 2) .

Key Conditions:

Oxidation and Reduction Processes

The anthraquinone core undergoes redox transformations:

-

Oxidation : Under aerobic conditions, the quinone moiety stabilizes radical intermediates, facilitating tandem oxidation-condensation pathways .

-

Reduction : Sodium borohydride reduces the quinone to hydroquinone, altering electronic properties for applications in electrochemistry.

Electrochemical Data:

| Process | Electrolyte | Specific Capacitance | Stability (Cycles) |

|---|---|---|---|

| Oxidation | H₂SO₄ (1M) | 332 F g⁻¹ at 1 A g⁻¹ | 81.8% retention after 5,000 cycles |

Electrocyclization and Tandem Reactions

Under inert atmospheres, 2,7-DAAQ derivatives undergo 6π electrocyclization followed by proton shifts to form polycyclic quinoxalines. This pathway is critical for synthesizing fused heteroaromatic systems .

Functional Group Transformations

The amino groups participate in:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Synthesis : DAAQ serves as a precursor for synthesizing other anthraquinone derivatives. Its reactivity allows for the development of new compounds with tailored properties for specific applications.

Biology

- Anticancer Properties : Research indicates that DAAQ exhibits potential biological activities, particularly in inhibiting cancer cell proliferation. Studies have shown that DAAQ can intercalate into DNA, disrupting its function and leading to cell death. This mechanism is crucial in developing anticancer drugs .

- Telomerase Inhibition : Certain derivatives of DAAQ have been evaluated for their inhibitory effects on telomerase activity, which is often upregulated in cancer cells. For instance, compounds linked to DAAQ have shown selective inhibition of telomerase activity in specific studies .

Medicine

- Drug Development : Ongoing research explores DAAQ's potential in drug development, particularly as an enzyme inhibitor. Its ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity.

- G-Quadruplex Stabilization : DAAQ derivatives have demonstrated the ability to stabilize G-quadruplex structures in DNA, which are associated with oncogene regulation. This property positions them as promising candidates for novel anticancer therapies .

Industry

- Dyes and Pigments : Due to its vibrant color and stability, DAAQ is widely used in producing dyes and pigments. Its applications extend to textiles and coatings where color fastness is essential .

- Electrochemical Applications : DAAQ has been incorporated into electroactive materials, including dendrimers and supercapacitors, due to its favorable redox properties .

Case Study 1: Anticancer Activity

A study evaluated various diaminoanthraquinone-linked compounds for their effects on telomerase inhibition and cancer cell proliferation. It was found that specific derivatives exhibited selective inhibition of telomerase activity while having a minimal effect on normal cell growth, indicating their potential as targeted cancer therapies .

Case Study 2: G-Quadruplex Interaction

Research demonstrated that certain DAAQ derivatives bind effectively to G-quadruplex DNA structures. This binding was associated with increased thermal stability of the DNA complex and induced oxidative stress in cancer cells, highlighting their therapeutic potential against malignancies .

Wirkmechanismus

The mechanism of action of 2,7-diaminoanthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the amino groups can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,6-Diaminoanthrachinon: Ähnlich in der Struktur, jedoch mit Aminogruppen an den Positionen 2 und 6.

1,4-Diaminoanthrachinon: Ein weiteres Isomer mit Aminogruppen an den Positionen 1 und 4.

1,5-Diaminoanthrachinon: Hat Aminogruppen an den Positionen 1 und 5.

Einzigartigkeit

2,7-Diaminoanthrachinon ist einzigartig aufgrund der spezifischen Positionierung seiner Aminogruppen, die seine chemische Reaktivität und biologische Aktivität beeinflusst. Diese Positionierung ermöglicht einzigartige Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in Forschung und industriellen Anwendungen macht .

Biologische Aktivität

Overview

2,7-Diaminoanthraquinone (DAAQ) is an organic compound belonging to the anthraquinone family, characterized by its two amino groups at the 2 and 7 positions. This structural configuration significantly influences its biological activity, particularly in the fields of oncology and photodynamic therapy. Research has shown that DAAQ exhibits various biological properties, including anticancer effects, enzyme inhibition, and reactive oxygen species generation.

The biological activity of DAAQ is primarily attributed to its ability to intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells. The amino groups facilitate hydrogen bonding with biological molecules, enhancing binding affinity. DAAQ also acts as a photosensitizer in photodynamic therapy (PDT), generating reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .

Anticancer Properties

Numerous studies have investigated the cytotoxic effects of DAAQ against various cancer cell lines. For instance:

- Cell Lines Tested :

- Rat glioma C6 cells

- Human hepatoma G2 cells

- 2.2.15 cells

In vitro studies demonstrated that DAAQ derivatives exhibited significant cytotoxicity, with structure-activity relationships indicating that specific substitutions on the anthraquinone structure enhance anticancer properties .

Case Studies

-

Cytotoxicity Assessment :

A study synthesized several DAAQ derivatives and evaluated their cytotoxic effects on glioma and hepatoma cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in cancer treatment . -

Photodynamic Therapy :

Research utilizing EPR spectroscopy highlighted the efficacy of DAAQ in PDT. The compound was shown to generate singlet oxygen upon light exposure, which is crucial for inducing apoptosis in cancer cells. The study found that DAAQ's singlet oxygen quantum yield was comparable to other known photosensitizers .

Comparative Analysis with Other Anthraquinones

DAAQ's unique positioning of amino groups distinguishes it from other anthraquinones such as 1,5-diaminoanthraquinone and 2,6-diaminoanthraquinone. This structural difference impacts its reactivity and biological interactions:

| Compound | Position of Amino Groups | Notable Activity |

|---|---|---|

| This compound | 2 and 7 | High cytotoxicity; effective PDT |

| 1,5-Diaminoanthraquinone | 1 and 5 | Moderate cytotoxicity; potential PDT |

| 2,6-Diaminoanthraquinone | 2 and 6 | Lower activity compared to DAAQ |

Research Findings

Recent investigations have focused on the photodynamic properties of anthraquinones, including DAAQ. A study highlighted that electron-donating substituents at specific positions enhance singlet oxygen production, making these compounds suitable candidates for PDT applications . Additionally, findings suggest that DAAQ may inhibit telomerase activity, a key factor in cancer cell proliferation .

Eigenschaften

IUPAC Name |

2,7-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNHYKBXQOSFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209235 | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-44-7 | |

| Record name | 2,7-Diamino-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.